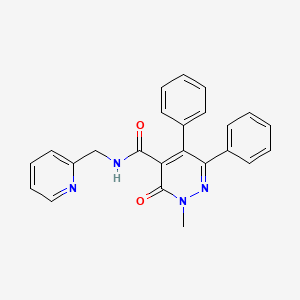

![molecular formula C16H15N3OS B4840386 2-[(3-cyano-2-pyridinyl)thio]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B4840386.png)

2-[(3-cyano-2-pyridinyl)thio]-N-(3,5-dimethylphenyl)acetamide

Overview

Description

"2-[(3-cyano-2-pyridinyl)thio]-N-(3,5-dimethylphenyl)acetamide" is a compound that has garnered interest due to its unique structure and potential applications in various fields of chemistry and pharmacology. Although specific studies directly addressing this compound are scarce, insights can be gained from research on similar compounds and general synthetic methodologies.

Synthesis Analysis

The synthesis of similar compounds involves multiple steps, including the use of chiral amino acids, alkyl and aryl substituents introduction, and conformational analysis to ensure the desired activity and structure are achieved (Costello et al., 1991). The synthesis often targets compounds capable of adopting specific conformations related to their biological activities.

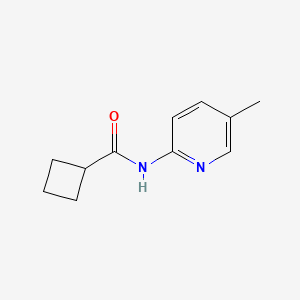

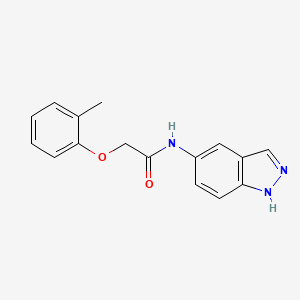

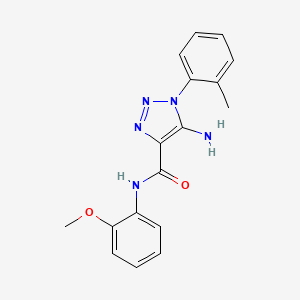

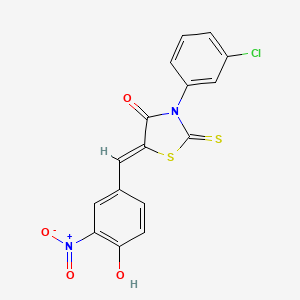

Molecular Structure Analysis

The molecular structure of similar acetamide derivatives has been extensively studied, with analyses focusing on the planarity of specific groups and the angles between them. Intramolecular hydrogen bonding often contributes to the stability and planarity of these molecules (Rodier et al., 1993).

Chemical Reactions and Properties

Chemical reactions involving cyanoacetamide derivatives highlight their versatility in synthesizing various heterocyclic compounds. These reactions include condensations with aldehydes, acrylonitrile, and reactions leading to the formation of pyridines, pyrimidines, and other cycles, showcasing the chemical diversity and reactivity of these compounds (Attaby et al., 2004).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, of similar compounds are determined through rigorous testing and analysis. These properties are crucial for understanding the compound's behavior in various environments and applications.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group analysis, are essential for understanding how these compounds interact in chemical reactions and biological systems. Studies have explored the reactivity of cyanothioacetamide and its derivatives in synthesizing heterocyclic compounds, demonstrating the compound's utility in organic synthesis (Elneairy et al., 2000).

Mechanism of Action

Target of Action

Similar compounds, such as n-cyanoacetamides, are known to be precursors for heterocyclic synthesis . They interact with various biological targets, leading to a variety of effects.

Mode of Action

It’s known that cyanoacetamide derivatives, which this compound is a part of, are extensively used as reactants where the carbonyl and the cyano functions of these compounds enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Biochemical Pathways

It’s known that cyanoacetamide derivatives can participate in a variety of condensation and substitution reactions . These reactions can lead to the formation of various heterocyclic compounds, potentially affecting multiple biochemical pathways.

Result of Action

It’s known that the diverse biological activities reported for many derivatives of cyanoacetamide have drawn the attention of biochemists . This suggests that the compound could have significant molecular and cellular effects.

properties

IUPAC Name |

2-(3-cyanopyridin-2-yl)sulfanyl-N-(3,5-dimethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3OS/c1-11-6-12(2)8-14(7-11)19-15(20)10-21-16-13(9-17)4-3-5-18-16/h3-8H,10H2,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNWSKTAMPNBNHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)CSC2=C(C=CC=N2)C#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B4840308.png)

![2-{[2-(2,5-dichloro-3-thienyl)-2-oxoethyl]thio}-6-ethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4840333.png)

![8-allyl-N-[1-(2,5-dimethylphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4840341.png)

![7-(4-fluorophenyl)-2,8,9-trimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4840346.png)

![methyl 4-chloro-3-{[4-(4-morpholinylmethyl)benzoyl]amino}benzoate](/img/structure/B4840358.png)

![2-{4-[3-(2-furyl)benzyl]-1-isopropyl-2-piperazinyl}ethanol](/img/structure/B4840363.png)

![1-(2-furyl)-3-[(2-hydroxyphenyl)amino]-2-propen-1-one](/img/structure/B4840369.png)

![8-(4-bromophenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one](/img/structure/B4840384.png)